propyl 4-(2,4-dimethoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate
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Overview
Description
propyl 4-(2,4-dimethoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a complex organic compound with a unique structure that includes a quinoline core, a dimethoxyphenyl group, and a propyl ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of propyl 4-(2,4-dimethoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate typically involves multi-step organic reactions. One common method involves the condensation of 2,4-dimethoxybenzaldehyde with a suitable amine to form an intermediate, which is then cyclized to form the quinoline core. The final step involves esterification with propyl alcohol under acidic conditions to yield the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and optimization of reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
propyl 4-(2,4-dimethoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction can lead to the formation of dihydroquinoline derivatives.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like bromine or chlorinating agents can be used for halogenation reactions.
Major Products Formed
The major products formed from these reactions include quinoline N-oxides, dihydroquinoline derivatives, and various substituted quinoline compounds.
Scientific Research Applications
propyl 4-(2,4-dimethoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of various industrial chemicals.
Mechanism of Action
The mechanism of action of propyl 4-(2,4-dimethoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity or activation of receptor-mediated signaling pathways, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
4-(2,4-Dimethoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline: Similar structure but lacks the propyl ester group.
2,4-Dimethoxyphenyl-quinoline derivatives: Compounds with variations in the substituents on the quinoline core.
Uniqueness
propyl 4-(2,4-dimethoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is unique due to the presence of the propyl ester group, which can influence its solubility, reactivity, and biological activity compared to similar compounds.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C24H31NO5 |
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Molecular Weight |
413.5g/mol |
IUPAC Name |
propyl 4-(2,4-dimethoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,6,8-tetrahydroquinoline-3-carboxylate |
InChI |
InChI=1S/C24H31NO5/c1-7-10-30-23(27)20-14(2)25-17-12-24(3,4)13-18(26)22(17)21(20)16-9-8-15(28-5)11-19(16)29-6/h8-9,11,21,25H,7,10,12-13H2,1-6H3 |
InChI Key |
FVRSFIMETMJNLJ-UHFFFAOYSA-N |
SMILES |
CCCOC(=O)C1=C(NC2=C(C1C3=C(C=C(C=C3)OC)OC)C(=O)CC(C2)(C)C)C |
Canonical SMILES |
CCCOC(=O)C1=C(NC2=C(C1C3=C(C=C(C=C3)OC)OC)C(=O)CC(C2)(C)C)C |
Origin of Product |
United States |
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